7-Nitrobenzofuran-2-carboxylic acid
Overview
Description
7-Nitrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure This compound is notable for its nitro group (-NO2) attached to the benzene ring and a carboxylic acid group (-COOH) on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran-2-carboxylic acid typically involves the nitration of benzofuran-2-carboxylic acid. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Production of 7-amino-benzofuran-2-carboxylic acid.
Substitution: Introduction of halogen atoms at specific positions on the benzene ring.
Scientific Research Applications
7-Nitrobenzofuran-2-carboxylic acid has found applications in various scientific research areas:
Chemistry: Used as a precursor for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Nitrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
7-Nitrobenzofuran-2-carboxylic acid is compared with other similar compounds, such as 6-nitrobenzofuran-2-carboxylic acid and 7-nitrobenzofuran-3-carboxylic acid. These compounds share structural similarities but differ in the position of the nitro group, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
7-nitro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVDVZLSDYKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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